Cas no 6583-91-1 (9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-)
6583-91-1 structure
Product Name:9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-
CAS No:6583-91-1
MF:C17H16Br3N
MW:474.027642250061
CID:1691844
PubChem ID:245488
Update Time:2025-04-21
9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]- Chemical and Physical Properties
Names and Identifiers
-
- 9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-
- Fluoren-2-amine, 7-bromo-N,N-bis(2-bromoethyl)-
- 9H-Fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]-; Fluoren-2-amine, 7-bromo-N,N-bis(2-bromoethyl)-
- DTXSID90984325
- Fluoren-2-amine,N-bis(2-bromoethyl)-
- DS-009188
- NSC-57453
- NSC57453
- 7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine
- 6583-91-1
-
- Inchi: 1S/C17H16Br3N/c18-5-7-21(8-6-19)15-2-4-17-13(11-15)9-12-10-14(20)1-3-16(12)17/h1-4,10-11H,5-9H2
- InChI Key: ZTKVOCCDEWWVSH-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC1C=C(C=CC=12)N(CCBr)CCBr
Computed Properties
- Exact Mass: 470.88328
- Monoisotopic Mass: 470.883
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.81
- Boiling Point: 535.6°C at 760 mmHg
- Flash Point: 277.7°C
- Refractive Index: 1.693
- PSA: 3.24
- LogP: 5.61650
9h-fluorene, 2-bromo-7-[bis(2-bromoethyl)amino]- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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